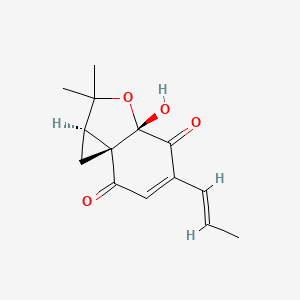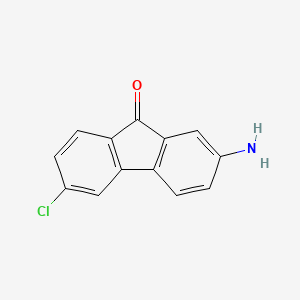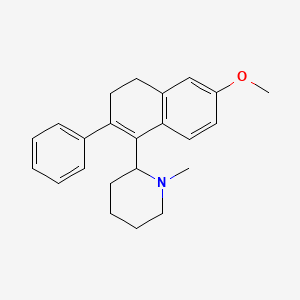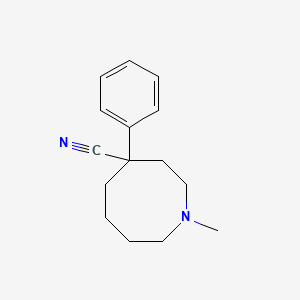
1-Methyl-4-phenyl-4-azocanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-4-azocanecarbonitrile (CAS#: 7507-71-3) is an organic compound classified as a tetrahydropyridine. Its chemical formula is C₁₂H₁₅N, and it has a molar mass of 173.259 g/mol. Unlike its infamous relative, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound does not exhibit psychoactive effects .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 1-Methyl-4-phenyl-4-azocanecarbonitrile involves several steps. One common route includes the reaction of 4-phenyl-4-azocanecarbonitrile with methyl iodide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis remains the primary approach for obtaining this compound.
Analyse Des Réactions Chimiques
1-Methyl-4-phenyl-4-azocanecarbonitrile can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azocane ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with hydrogen gas and a catalyst can yield the corresponding amine.
Applications De Recherche Scientifique
1-Methyl-4-phenyl-4-azocanecarbonitrile finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Exploring its use in materials science and catalysis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets and pathways. Further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While 1-Methyl-4-phenyl-4-azocanecarbonitrile shares structural features with MPTP, its distinct properties make it unique. Similar compounds include other tetrahydropyridines and related heterocycles.
Propriétés
Numéro CAS |
7507-71-3 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-methyl-4-phenylazocane-4-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-17-11-6-5-9-15(13-16,10-12-17)14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3 |
Clé InChI |
NAIUDPFISJVNOL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC(CC1)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


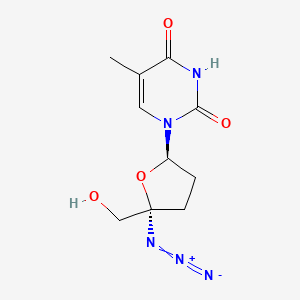
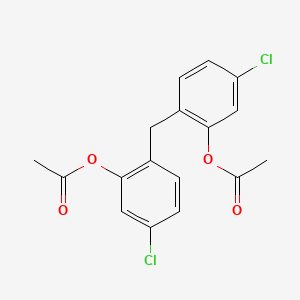
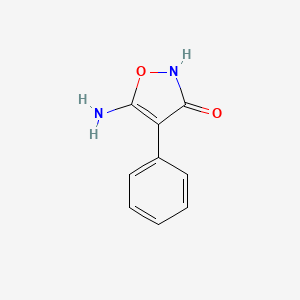

![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)


